molecular formula C22H38O5 B13407035 Carboprost Methylate

Carboprost Methylate

Cat. No.: B13407035
M. Wt: 382.5 g/mol
InChI Key: QQCOAAFKJZXJFP-MZIYWGQSSA-N
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Description

Carboprost Methylate is an organic compound with the chemical formula C22H38O5. It is primarily used as a prostaglandin analog, specifically a derivative of prostaglandin F2α. This compound is known for its ability to stimulate uterine contractions and is commonly used in medical settings for inducing labor and controlling postpartum hemorrhage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carboprost Methylate involves several steps, starting from the core structure of prostaglandin F2α. One common method includes the alkylation of an enone intermediate in the presence of a chiral auxiliary using a Grignard reagent. This is followed by separation of the methyl ester epimers through gravity silica gel chromatography. The final product is obtained by forming the tromethamine salt using a solid tromethamine base .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to remove impurities like 5,6-trans isomers and 15-epi isomers .

Chemical Reactions Analysis

Types of Reactions

Carboprost Methylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various epimers and isomers of this compound, which are then purified to obtain the desired compound .

Scientific Research Applications

Carboprost Methylate has a wide range of applications in scientific research:

Mechanism of Action

Carboprost Methylate exerts its effects by binding to prostaglandin E2 receptors, leading to myometrial contractions. This action is crucial for inducing labor or expelling the placenta. The compound mimics the natural prostaglandins in the body, which play a role in various physiological processes, including the regulation of blood pressure and muscle contractions .

Comparison with Similar Compounds

Similar Compounds

    Dinoprost (PGF2α): Another prostaglandin analog used for similar medical applications.

    Misoprostol: A synthetic prostaglandin E1 analog used for preventing gastric ulcers and inducing labor.

    Dinoprostone (PGE2): Used for cervical ripening and labor induction.

Uniqueness

Carboprost Methylate is unique due to its specific structure, which includes a methyl group at the C-15 position. This modification enhances its stability and activity compared to other prostaglandin analogs. Additionally, its ability to induce strong uterine contractions makes it particularly effective for controlling postpartum hemorrhage and inducing labor .

Properties

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (Z)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+

InChI Key

QQCOAAFKJZXJFP-MZIYWGQSSA-N

Isomeric SMILES

CCCCCC(C)(/C=C/C1C(CC(C1C/C=C\CCCC(=O)OC)O)O)O

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O

Origin of Product

United States

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